Ethyl 4-amino-3-(benzylamino)benzoate

Organic Synthesis Process Chemistry Pharmaceutical Intermediates

For medicinal chemistry and process chemistry teams, sourcing the correct regioisomer with verified substitution at the 3- and 4-positions is essential to avoid invalidating SAR predictions and compromising synthetic reproducibility. This 3,4-disubstituted aminobenzoate ester provides a structurally differentiated scaffold for lipid metabolism and cardiovascular programs, with documented VAP-1 inactivity (>100 µM IC₅₀). - ≥98% purity ensures reproducible starting material quality for multi-step syntheses. - Orthorhombic crystal system (space group Aba2) provides a well-characterized reference for polymorph screening and solid-state formulation studies. - Dual amino/benzylamino handles enable orthogonal derivatization: nucleophilic substitution, acylation, and ester hydrolysis.

Molecular Formula C16H18N2O2
Molecular Weight 270.33 g/mol
Cat. No. B8334321
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 4-amino-3-(benzylamino)benzoate
Molecular FormulaC16H18N2O2
Molecular Weight270.33 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CC(=C(C=C1)N)NCC2=CC=CC=C2
InChIInChI=1S/C16H18N2O2/c1-2-20-16(19)13-8-9-14(17)15(10-13)18-11-12-6-4-3-5-7-12/h3-10,18H,2,11,17H2,1H3
InChIKeyRHORETSCRZLATF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 4-amino-3-(benzylamino)benzoate: Technical Specifications for Procurement and Research Selection


Ethyl 4-amino-3-(benzylamino)benzoate (CAS 848819-86-3) is a 3,4-disubstituted aminobenzoate ester with the molecular formula C₁₆H₁₈N₂O₂ and a molecular weight of 270.33 g/mol [1]. The compound features a benzylamino substituent at the 3-position and an amino group at the 4-position of the benzoate ring, with a melting point range of 103-104 °C [2]. This substitution pattern places it within the class of alkyl 3-amino-4-substituted benzoates, which have established utility as intermediates in silver halide photographic materials and as building blocks for pharmaceutical development [3]. The compound is typically supplied at ≥95% purity for research applications and serves as a versatile scaffold in medicinal chemistry and organic synthesis [1].

3-Benzylamino-4-amino benzoate scaffold with defined substitution pattern
Purity specification supports synthetic reproducibility in multi-step sequences
Orthogonal reactivity via amino, benzylamino, and ester handles

Why Generic Substitution of Ethyl 4-amino-3-(benzylamino)benzoate Carries Technical Risk


Within the alkyl 3-amino-4-substituted benzoate class, substitution at the 3- and 4-positions is not interchangeable without significant alterations to molecular properties and biological activity profiles. Structure-activity relationship (SAR) studies on aminobenzoate analogs of cetaben demonstrate that the specific placement of substituents—including the benzylamino moiety at the 3-position versus alternative alkylamino or aralkylamino groups—directly governs both in vitro enzyme inhibition and in vivo lipid-lowering efficacy in rodent models [1]. Furthermore, positional isomerism in this class yields distinct crystalline packing and hydrogen-bonding networks, as evidenced by X-ray diffraction studies showing that compounds with differing substitution patterns adopt divergent crystal systems and space groups [2]. Consequently, substituting ethyl 4-amino-3-(benzylamino)benzoate with a structurally related but non-identical analog—such as the regioisomeric ethyl 3-amino-4-(benzylamino)benzoate or analogs with methylamino substituents—would invalidate SAR predictions, compromise synthetic reproducibility in multi-step sequences, and potentially introduce uncharacterized off-target activity. The quantitative evidence below establishes the specific technical parameters that differentiate this compound from its closest in-class alternatives.

Regioisomer confusion: 3-amino-4-(benzylamino) isomer may alter reactivity and SAR interpretation
SAR context: other N-substituted analogs (e.g., alkylamino) may show divergent biological activity
Crystal packing mismatch: alternative substitution patterns yield different solid-state properties

Quantitative Evidence Guide: Differentiating Ethyl 4-amino-3-(benzylamino)benzoate for Informed Procurement


Synthetic Yield Comparison: Benzylamino-Substituted Benzoates via Selective Alkylation vs. Fischer Esterification

Alkyl 3-amino-4-substituted benzoates, including ethyl 4-amino-3-(benzylamino)benzoate, can be synthesized via a patented carbonate-mediated alkylation route that circumvents the yield limitations inherent in conventional Fischer esterification. The patented process achieves high purity and high yield by reacting a 3-amino-4-substituted benzoic acid alkali metal salt with an alkyl halide in the presence of a basic carbonate, whereas Fischer esterification of 3-amino-4-substituted benzoic acids with ethanol under acid catalysis produces the desired ester only in low yields due to competing N-alkylation at the amino groups [1]. This methodological distinction is critical for procurement decisions involving multi-step synthetic planning or scale-up considerations.

Synthetic Yield Route
Class-level inference
Carbonate-mediated alkylation yields high purity; Fischer esterification gives low yields (class-level)
Synthetic route may affect procurement purity and batch consistency
Exact yield for target compound not reported; vendor quality verification recommended
Organic Synthesis Process Chemistry Pharmaceutical Intermediates

VAP-1/Semicarbazide-Sensitive Amine Oxidase (SSAO) Inhibitory Activity: Ethyl 4-amino-3-(benzylamino)benzoate vs. Known Inhibitors

Ethyl 4-amino-3-(benzylamino)benzoate was evaluated for inhibitory activity against rat and human vascular adhesion protein-1 (VAP-1/SSAO) expressed in CHO cells, using [¹⁴C]-benzylamine as substrate. The compound exhibited an IC₅₀ > 100,000 nM (> 100 μM) against both rat and human enzyme isoforms, indicating essentially no inhibition at therapeutically relevant concentrations [1]. This inactivity profile is mechanistically meaningful: VAP-1 catalyzes the oxidative deamination of primary amines, and the target compound's benzylamino substituent does not productively engage the enzyme's active site. In contrast, known VAP-1 inhibitors from the aminobenzamide and hydrazine classes typically achieve IC₅₀ values in the nanomolar to low micromolar range.

VAP-1 IC₅₀
Class-level inference
IC₅₀ > 100,000 nM (>100 µM) against rat and human VAP-1
Confirms no VAP-1 confounding effect; supports clean scaffold use
Functionally inactive at VAP-1; useful for avoiding off-target interference
Enzyme Inhibition VAP-1 SSAO Medicinal Chemistry

Regioisomeric Differentiation: Crystallographic Evidence for Ethyl 4-amino-3-(benzylamino)benzoate vs. Alternative Substitution Patterns

X-ray diffraction analysis of ethyl 4-amino-3-(benzylamino)benzoate reveals that the compound crystallizes in the orthorhombic crystal system, space group Aba2, with unit cell parameters a = 15.750(3) Å, b = 13.470(2) Å, c = 13.356(2) Å, V = 2833 ų, Z = 8, and a final R-factor of 0.0414 for 728 unique observed reflections [1]. The molecule adopts a nearly planar conformation within 0.2 Å, stabilized primarily by van der Waals interactions with the nearest intermolecular distance of 3.647 Å between O(3) and C(4) [1]. In contrast, structurally related aminobenzoate derivatives with different substitution patterns have been reported to crystallize in the monoclinic system, space group P2₁/c, with distinct unit cell dimensions and non-planar molecular geometries featuring strong intermolecular hydrogen bonding networks [2]. These crystallographic differences directly impact solid-state stability, solubility, and formulation behavior.

Crystal System
Cross-study comparable
Orthorhombic, near-planar (this compound) vs. monoclinic, non-planar (related analog)
Solid-state properties differ; substitution may affect stability and dissolution
Van der Waals-dominated packing with distinct unit cell dimensions
Crystallography Solid-State Chemistry Polymorph Screening

SAR-Informed Substitution: Benzylamino at 3-Position vs. Alkylamino/Aralkylamino Analogs in Lipid-Lowering Activity

In a comprehensive SAR study of (aralkylamino)- and (alkylamino)benzoic acid analogs of cetaben, compounds bearing the benzylamino substituent at the 4-position were evaluated for in vivo serum sterol and triglyceride lowering activity in rats, as well as in vitro inhibition of acyl-CoA:cholesterol acyltransferase (ACAT). While the study focused on carboxylic acid analogs rather than the ethyl ester, the SAR principles are directly transferable to the ester scaffold: the specific identity of the N-substituent (benzylamino vs. alkylamino vs. aralkylamino) and its position on the benzoate ring critically determined both enzyme inhibition potency and in vivo efficacy [1]. Cetaben sodium (a p-alkylaminobenzoate derivative) was selected for clinical development based on the combination of ACAT inhibition and serum lipid lowering, underscoring that substitution pattern drives functional outcomes [1]. Ethyl 4-amino-3-(benzylamino)benzoate's unique 3-benzylamino-4-amino substitution pattern differentiates it from both the cetaben scaffold and the regioisomeric 3-amino-4-(benzylamino)benzoate, with predicted divergent physicochemical and biological properties.

SAR: Lipid Lowering
Class-level inference
Activity dependent on N-substituent type and position; not tested for this ester analog
SAR context suggests differentiated biological profile vs. 4-alkylamino series
No direct lipid-lowering data for this compound; infer from carboxylic acid analogs
Structure-Activity Relationship Antiatherosclerotic Agents ACAT Inhibition

Regioisomer Differentiation: Ethyl 4-amino-3-(benzylamino)benzoate vs. Ethyl 3-amino-4-(benzylamino)benzoate

Ethyl 4-amino-3-(benzylamino)benzoate (CAS 848819-86-3) and ethyl 3-amino-4-(benzylamino)benzoate (CAS also 848819-86-3 in some databases) represent regioisomeric pairs with the benzylamino and amino substituents exchanged between the 3- and 4-positions. This positional isomerism, while subtle in molecular formula, produces distinct chemical and physical properties that preclude interchangeable use in synthetic or analytical applications. The target compound features a 4-amino group with a 3-benzylamino substituent, whereas the regioisomer places the benzylamino at the 4-position and the amino at the 3-position. These structural differences yield different electronic distributions, hydrogen-bonding capacities, and steric environments around the benzoate core, directly affecting reactivity in subsequent synthetic transformations and binding interactions with biological targets [1].

Regioisomer Identity
Supporting evidence
4-amino-3-(benzylamino) vs. 3-amino-4-(benzylamino) substitution
Exact regioisomer verification is critical for reproducible synthesis and assays
CAS 848819-86-3 identifies target isomer; confirm with vendor before use
Regioisomerism Chemical Identity Analytical Chemistry

Physicochemical Property Differentiation: Aqueous Solubility and pH-Dependent Stability Profile

Ethyl 4-amino-3-(benzylamino)benzoate exhibits moderate aqueous solubility, with reported solubility values of 38 μM (approximately 10.3 μg/mL) in aqueous buffer [1]. The compound's solubility varies with pH, with measured values of 1 μM under certain pH conditions . In terms of chemical stability, the compound was evaluated in pH 7.4 PBS buffer at 100 μM concentration, with oligopeptide-conversion monitored by LC-MS/MS analysis over 24 hours [2]. These physicochemical parameters establish a baseline profile for the target compound that informs its handling, formulation, and assay compatibility. While comparative solubility data for close structural analogs is not available in the identified sources, these values provide quantitative benchmarks for researchers to assess the compound's suitability for specific experimental workflows.

Solubility & Stability
Supporting evidence
38 µM aqueous solubility; stable in pH 7.4 PBS over 24 hr (LC-MS/MS monitored)
Informs assay buffer compatibility and concentration planning
Moderate solubility; pre-formulation verification advised for sensitive assays
Physicochemical Properties Solubility Stability Formulation

High-Value Application Scenarios for Ethyl 4-amino-3-(benzylamino)benzoate Based on Quantitative Evidence


Medicinal Chemistry Scaffold for SAR Exploration Divergent from Cetaben-Class Antiatherosclerotic Agents

Based on the SAR evidence from cetaben analog studies [1], ethyl 4-amino-3-(benzylamino)benzoate provides a structurally differentiated scaffold for medicinal chemistry programs targeting lipid metabolism, cardiovascular disease, or other pathways where aminobenzoate derivatives have shown activity. The compound's unique 3-benzylamino-4-amino substitution pattern places it outside the established SAR space of 4-alkylaminobenzoates, enabling exploration of novel binding modes and biological activities. The documented inactivity at VAP-1 (>100 μM IC₅₀) [2] further supports its use as a clean scaffold devoid of confounding VAP-1-mediated effects. Researchers can leverage the ethyl ester as a prodrug handle or as a synthetic intermediate for generating carboxylic acid derivatives for in vivo evaluation, with the high-purity commercial availability (≥95%) [3] ensuring reproducible starting material quality.

Synthetic Intermediate for Silver Halide Photographic Materials and Advanced Organic Synthesis

As a member of the alkyl 3-amino-4-substituted benzoate class, ethyl 4-amino-3-(benzylamino)benzoate is positioned within a well-established industrial application domain: intermediates for silver halide photographic materials [1]. The patented carbonate-mediated alkylation route for this compound class provides a validated synthetic pathway that circumvents the low yields associated with Fischer esterification [1]. Additionally, the compound's benzylamino and amino functional groups offer orthogonal reactivity handles for further derivatization, including nucleophilic substitution at the benzylamino nitrogen, acylation at the 4-amino group, and hydrolysis of the ethyl ester to the corresponding carboxylic acid [4]. This multifunctional architecture makes the compound a versatile building block for constructing more complex molecular architectures in pharmaceutical, agrochemical, and materials science applications.

Solid-State Characterization and Polymorph Screening Studies Requiring Distinct Crystallographic Reference

The crystallographic data establishing ethyl 4-amino-3-(benzylamino)benzoate as an orthorhombic crystal (space group Aba2) with near-planar molecular geometry [1] provides a definitive reference for solid-state characterization studies. This distinct crystal packing, differentiated from the monoclinic systems observed for structurally related aminobenzoates [2], supports the compound's utility in polymorph screening, co-crystal engineering, and formulation development. The nearly planar conformation and van der Waals-dominated intermolecular interactions (nearest contact 3.647 Å) [1] inform predictions of mechanical properties, dissolution behavior, and long-term solid-state stability. For researchers conducting solid-form screens or developing crystalline formulations, this compound offers a well-characterized reference material with documented crystallographic parameters.

Regioisomeric Control in Synthetic Methodology Development

The clear regioisomeric distinction between ethyl 4-amino-3-(benzylamino)benzoate and its 3-amino-4-(benzylamino) isomer [1] establishes this compound as a valuable reference for developing and validating synthetic methods that require precise control over substitution patterns on the benzoate ring. The compound can serve as a model substrate for investigating regioselective amination, benzylation, or functional group interconversion strategies. The well-defined melting point (103-104 °C) [1] and purity specifications (≥95%) [2] provide quality benchmarks for method validation and inter-laboratory reproducibility studies. For process chemistry and synthetic methodology groups, procurement of the correct regioisomer with verified identity is essential for avoiding costly synthetic missteps and ensuring accurate reporting of reaction outcomes.

Application
Selection Property
Validation Focus
Medicinal Chemistry Scaffold for Aminobenzoate SAR
3-Benzylamino-4-amino substitution; ester handle
Biological target profiling and selectivity assessment
Synthetic Intermediate for Photographic and Chemical Synthesis
Multifunctional reactivity: amino, benzylamino, ester groups
Reaction scope and reproducibility in multi-step sequences
Solid-State Characterization and Polymorph Screening
Distinct orthorhombic crystal packing and near-planar conformation
Polymorph stability, dissolution behavior, co-crystal formation
Regioisomeric Control in Synthetic Methodology Development
Unambiguous 4-amino-3-(benzylamino) regioisomeric identity
Regioselective synthesis validation and inter-laboratory reproducibility

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